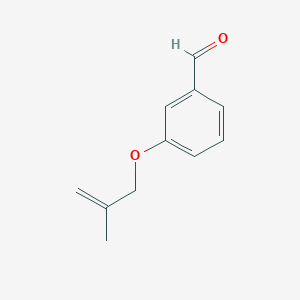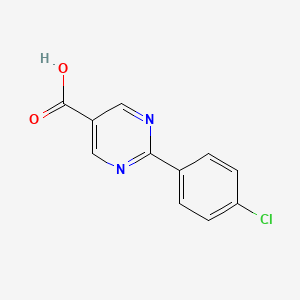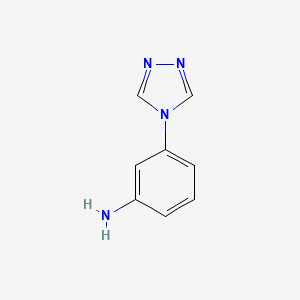
Ethyl-2-Oxo-2-(Pyridin-2-yl)acetat
Übersicht
Beschreibung
Ethyl 2-oxo-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C9H9NO3. It is also known as ethyl 2-pyridineglyoxylate. This compound is characterized by the presence of a pyridine ring attached to an oxoacetate group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-2-(pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
The exact mode of action of Ethyl 2-oxo-2-(pyridin-2-yl)acetate is currently unknown due to the lack of specific studies on this compound . It’s possible that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various pathways, such as the egfr/pi3k/akt/mtor signaling pathway
Pharmacokinetics
It’s known that the compound’s lipophilicity and water solubility can impact its bioavailability .
Result of Action
Related compounds have been shown to inhibit proliferation, migration, and invasion of certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-oxo-2-(pyridin-2-yl)acetate . For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common method involves the esterification of 2-oxo-2-(pyridin-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of ethyl chloroacetate with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ethyl 2-oxo-2-(pyridin-2-yl)acetate.
Industrial Production Methods
In an industrial setting, ethyl 2-oxo-2-(pyridin-2-yl)acetate is produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and availability of raw materials. The industrial production typically involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-oxo-2-(pyridin-2-yl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield ethyl 2-hydroxy-2-(pyridin-2-yl)acetate using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form 2-oxo-2-(pyridin-2-yl)acetic acid in the presence of aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Aqueous sodium hydroxide under reflux conditions.
Major Products Formed
Oxidation: 2-oxo-2-(pyridin-2-yl)acetic acid.
Reduction: Ethyl 2-hydroxy-2-(pyridin-2-yl)acetate.
Substitution: 2-oxo-2-(pyridin-2-yl)acetic acid.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position. This difference in structure can lead to variations in reactivity and applications.
Ethyl 2-oxo-2-(pyridin-4-yl)acetate: Similar to the above compound, but with the pyridine ring attached at the 4-position. This positional isomer can exhibit different chemical and biological properties.
The uniqueness of ethyl 2-oxo-2-(pyridin-2-yl)acetate lies in its specific structure, which allows for unique interactions and reactivity compared to its positional isomers.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDSWUCVBZVOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433728 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55104-63-7 | |
| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

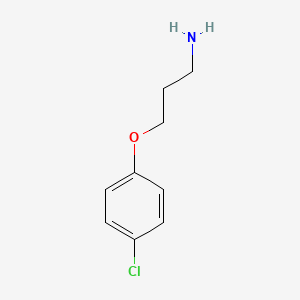
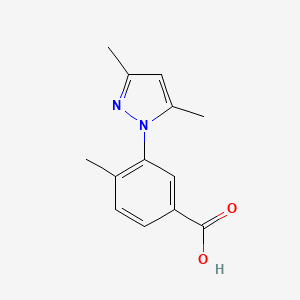

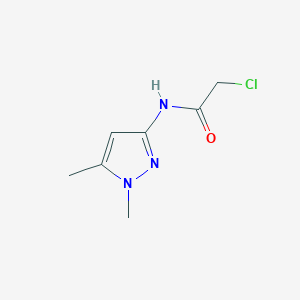
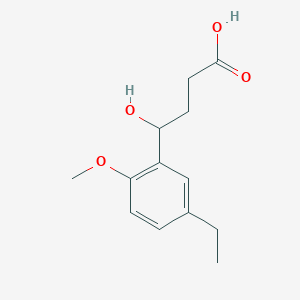
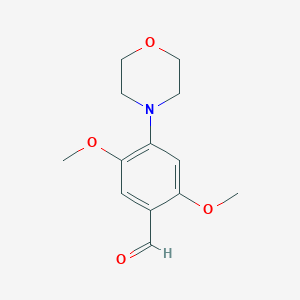

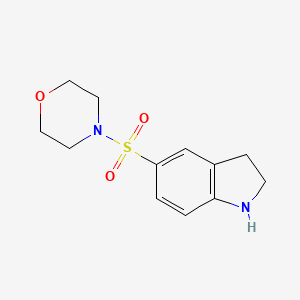
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)
![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)
